![molecular formula C17H21ClF3NO B14204467 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane CAS No. 918644-79-8](/img/structure/B14204467.png)
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[55]undecane is a synthetic organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)phenol with an appropriate azaspiro compound under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with analgesic properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain management.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro substituents but differs in its functional groups and overall structure.
4-[4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy]-2-(methylcarbamoyl)pyridine 1-oxide: Another compound with similar substituents but a different core structure.
Uniqueness
What sets 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
918644-79-8 |
|---|---|
Fórmula molecular |
C17H21ClF3NO |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
9-[4-chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C17H21ClF3NO/c18-15-2-1-13(11-14(15)17(19,20)21)23-12-3-5-16(6-4-12)7-9-22-10-8-16/h1-2,11-12,22H,3-10H2 |
Clave InChI |
MRAJCQSJXVTWKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1OC3=CC(=C(C=C3)Cl)C(F)(F)F)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
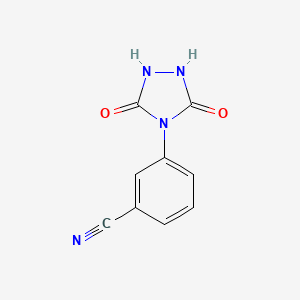
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
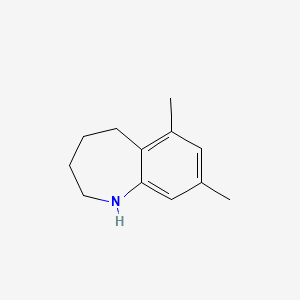
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
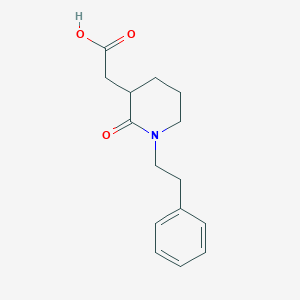
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
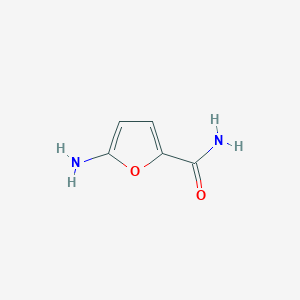

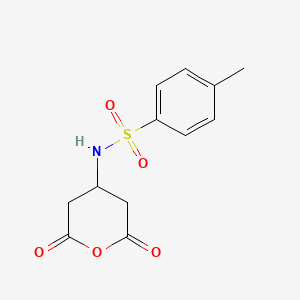
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
